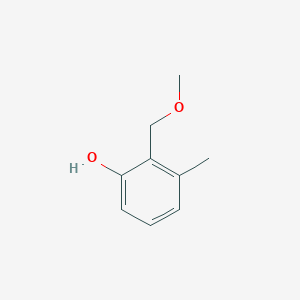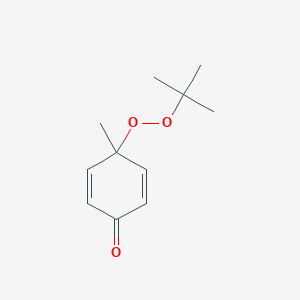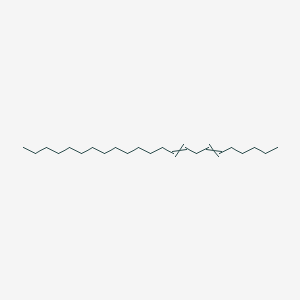
Tricosa-6,9-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricosa-6,9-diene is a chemical compound with the molecular formula C23H44. It is a long-chain hydrocarbon featuring two double bonds at the 6th and 9th positions.
准备方法
Synthetic Routes and Reaction Conditions: Tricosa-6,9-diene can be synthesized through various methods, including the reductive decyanation of nitriles and the isomerization of olefins. One common method involves the use of potassium on alumina (K/Al2O3) in solvents like hexane or toluene, which facilitates the isomerization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The choice of solvents and catalysts is crucial to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions: Tricosa-6,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation or other substitution reactions can occur at the double bond sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of tricosane.
Substitution: Formation of halogenated derivatives.
科学研究应用
Tricosa-6,9-diene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The mechanism of action of tricosa-6,9-diene in biological systems involves its interaction with specific molecular targets. For instance, as a component of insect pheromones, it binds to olfactory receptors in male insects, triggering behavioral responses. In medicinal research, its anti-inflammatory effects are thought to be mediated through the inhibition of enzymes like 5-lipoxygenase, which plays a role in the inflammatory pathway .
相似化合物的比较
Tricosa-3,6,9-triene: Another long-chain hydrocarbon with three double bonds.
Tricosa-3,6,9,19-tetraene: A compound with four double bonds, showing different reactivity and applications.
Uniqueness: Tricosa-6,9-diene is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role in insect pheromones and potential medicinal applications highlight its versatility compared to other similar compounds.
Conclusion
This compound is a fascinating compound with diverse applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for both research and industrial purposes. Ongoing studies continue to uncover new uses and mechanisms of action, further expanding its potential.
属性
CAS 编号 |
125239-97-6 |
|---|---|
分子式 |
C23H44 |
分子量 |
320.6 g/mol |
IUPAC 名称 |
tricosa-6,9-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-23H2,1-2H3 |
InChI 键 |
QVTSRBNFHQATMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


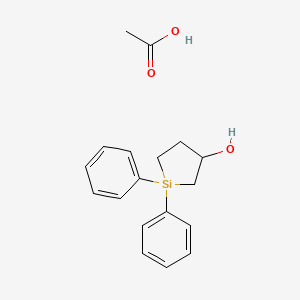

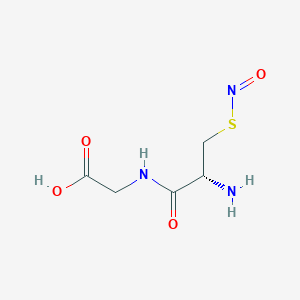
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
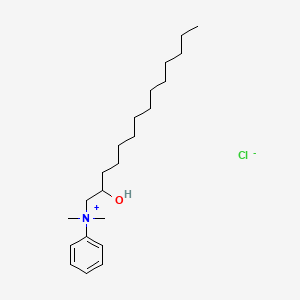
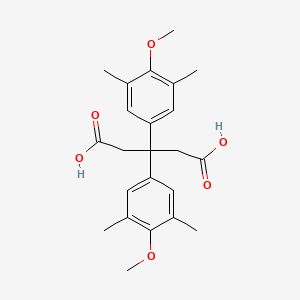

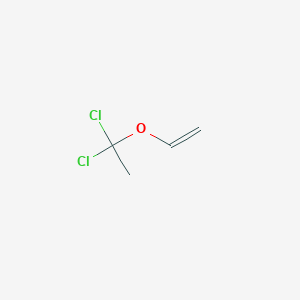
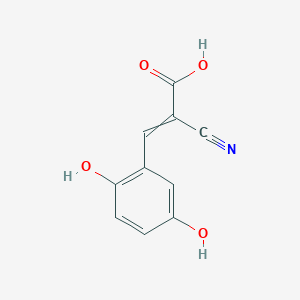
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

